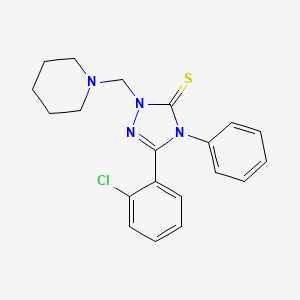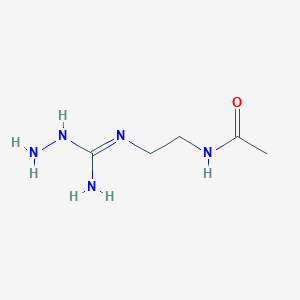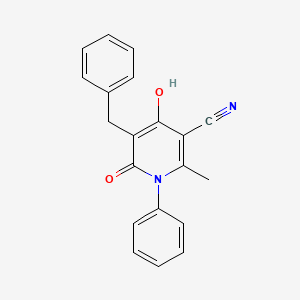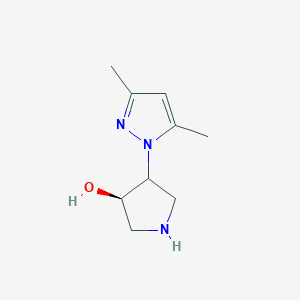![molecular formula C21H30N6O2 B13365527 trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)
trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that features a pyrrolidine ring, a tetrazole ring, and a cyclohexane carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tetrazole moiety, and the final coupling with the cyclohexane carboxamide. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Tetrazole Ring: This step often involves the reaction of an azide with a nitrile under acidic conditions.
Coupling with Cyclohexane Carboxamide: The final step involves the coupling of the intermediate with cyclohexane carboxamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology
In biological research, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide may be studied for its interactions with various biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets could make it useful in the treatment of various ailments.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications, including the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and tetrazole rings may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl(phenyl)methanone
- trans-1-benzyl-4-methoxypyrrolidin-3-yl-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide stands out due to its unique combination of structural features. The presence of both pyrrolidine and tetrazole rings, along with the cyclohexane carboxamide moiety, provides a distinct chemical profile that may result in unique biological activity and therapeutic potential.
特性
分子式 |
C21H30N6O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H30N6O2/c28-21(18-5-3-17(4-6-18)15-27-16-22-24-25-27)23-19-7-9-20(10-8-19)29-14-13-26-11-1-2-12-26/h7-10,16-18H,1-6,11-15H2,(H,23,28) |
InChIキー |
WEURAJRNLFIZQK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3CCC(CC3)CN4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)



![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)

![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)


